molecular formula C6H10ClF2NO2 B1436959 Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride CAS No. 2193061-54-8

Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride

Cat. No.: B1436959
CAS No.: 2193061-54-8
M. Wt: 201.6 g/mol
InChI Key: FJFFQSRXEAKHCT-UHFFFAOYSA-N
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Description

Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride (C₆H₁₀ClF₂NO₂, MW 201.60 g/mol) is a cyclobutane-based small molecule characterized by a carboxylate ester, an amino group, and two fluorine atoms at the 3,3-positions of the cyclobutane ring . It is primarily utilized as a versatile scaffold in medicinal chemistry and drug discovery due to its rigid, fluorine-substituted structure, which enhances metabolic stability and binding affinity in target interactions . The compound requires storage at -20°C or -80°C for stability, reflecting its sensitivity to degradation .

Properties

IUPAC Name

methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.ClH/c1-11-4(10)5(9)2-6(7,8)3-5;/h2-3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFFQSRXEAKHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193061-54-8
Record name methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride
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Preparation Methods

Stepwise Preparation Methods

2.1. Overview of Synthetic Route

The synthesis of methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride typically involves the following sequential steps:

  • Construction of the cyclobutane ring
  • Introduction of difluoro groups at the 3,3-positions
  • Amination at the 1-position
  • Esterification of the carboxylic acid
  • Formation of the hydrochloride salt

2.2. Detailed Stepwise Synthesis

Step Description Typical Reagents/Conditions Notes
1 Cyclobutane ring formation [2+2] cycloaddition of alkenes Photochemical or catalytic conditions may be used
2 Difluorination at 3,3-positions Diethylaminosulfur trifluoride (DAST), Selectfluor Introduces two fluorine atoms; conditions must be controlled to avoid over-fluorination
3 Carboxylation Carboxylation of cyclobutane intermediate Carboxyl group introduced at 1-position
4 Amination at 1-position Amination via nucleophilic substitution or reductive amination Introduction of amino group; may require protection/deprotection strategies
5 Esterification Methanol, acid catalyst (e.g., H2SO4) Converts carboxylic acid to methyl ester
6 Hydrochloride salt formation Anhydrous HCl in ether or methanol Converts free amine to hydrochloride salt for stability and solubility

Data Table: Example Preparation Protocol

Stage Starting Material Key Reagent(s) Solvent Temperature Yield (%) Purification
Cyclobutane ring formation 1,3-butadiene UV light or catalyst None/solvent-free RT to 60°C 70-80 Distillation
Difluorination Cyclobutane derivative DAST or Selectfluor DCM 0°C to RT 60-75 Column chromatography
Amination 3,3-difluorocyclobutane-1-carboxylic acid Ammonia or amine source MeOH or THF RT 50-65 Extraction, recrystallization
Esterification Amino acid Methanol, H2SO4 MeOH Reflux 80-90 Evaporation, crystallization
Salt formation Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate HCl (g) or 4M HCl in dioxane Ether or MeOH 0°C to RT Quantitative Filtration, drying

Note: Yields and conditions may vary depending on scale and specific substrate modifications.

Research Findings and Analysis

4.1. Cyclobutane Ring Construction

  • The [2+2] cycloaddition is a well-established method for cyclobutane synthesis, often initiated photochemically or using metal catalysts. This step is crucial for ensuring the correct ring size and substitution pattern.

4.2. Difluorination

  • DAST and Selectfluor are the most commonly used reagents for introducing geminal difluoro groups. Reaction temperature and stoichiometry must be carefully controlled to prevent side reactions and maximize yield.

4.3. Amination and Esterification

  • Amination is typically performed on a carboxylated cyclobutane intermediate, either via direct substitution or reductive amination, depending on the precursor. Esterification is achieved under acidic conditions, converting the carboxylic acid to the methyl ester, which is essential for the final compound's properties.

4.4. Hydrochloride Salt Formation

  • The free amine is converted to its hydrochloride salt to enhance water solubility and stability, typically using anhydrous hydrogen chloride in ether or methanol.

Industrial and Research-Scale Considerations

  • On an industrial scale, continuous flow reactors and automated synthesis platforms are increasingly employed to optimize yield, purity, and cost-effectiveness. These technologies also improve safety, especially during exothermic fluorination steps.
  • Purity levels for research applications are typically ≥95%, as confirmed by commercial suppliers.

Summary Table: Key Properties and Supplier Data

Property Value
Molecular Formula C₆H₁₀ClF₂NO₂
Molecular Weight 202 Da
Purity (commercial) ≥95%
Typical Physical Form White powder
Storage Refrigerated (4°C), protected from moisture

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride has shown promise in medicinal chemistry due to its structural features that allow for interactions with biological targets.

  • Potential Drug Development : Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and bacterial infections. The difluorinated cyclobutane structure may enhance the pharmacological profile by improving metabolic stability and bioavailability .

Material Science

In material science, this compound can be utilized in the development of novel polymers and materials due to its unique chemical properties.

  • Polymer Synthesis : The presence of functional groups allows for copolymerization with other monomers, leading to materials with tailored properties for specific applications such as drug delivery systems or smart materials .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various fields:

StudyFocusFindings
Antimicrobial ActivityDemonstrated efficacy against certain bacterial strains, suggesting potential as an antibiotic candidate.
Drug DesignInvestigated as a scaffold for designing inhibitors targeting specific enzymes involved in cancer progression.
Polymer ChemistryExplored as a building block for creating biodegradable polymers with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural configuration. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Suppliers
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride C₆H₁₀ClF₂NO₂ 201.60 3,3-difluoro, carboxylate ester High electronegativity from fluorine; discontinued Multiple (Enamine, CymitQuimica, etc.)
Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride C₈H₁₆ClNO₂ 193.62 (calc.) 3,3-dimethyl, carboxylate ester Increased lipophilicity; room-temperature storage Enamine Ltd., Fujifilm
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride C₇H₁₃ClN₂O₂ 192.45 (calc.) N-methylamino, carboxylate ester Enhanced solubility from N-methylation Patented (EP 4374877)
Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hydrochloride C₇H₁₂ClF₂NO₂ 215.60 3,3-difluoro, aminomethyl, carboxylate ester Additional functionalization site; Biosynth brand CymitQuimica
(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride C₅H₁₀ClF₂NO 179.59 (calc.) 3,3-difluoro, methanol substituent Altered polarity due to hydroxyl group Various suppliers

Functional and Pharmacological Implications

  • Fluorine vs.
  • N-Methylation: The methylamino derivative’s N-methyl group enhances solubility and may reduce metabolic oxidation, a common issue with primary amines .
  • Aminomethyl Addition: The aminomethyl variant (C₇H₁₂ClF₂NO₂) offers a secondary amine for further derivatization, broadening its utility in combinatorial chemistry .

Research Findings and Trends

  • Electron Effects : Fluorine’s electronegativity in the target compound may enhance interactions with NMDA or 5-HT₃ receptors, analogous to memantine hydrochloride’s adamantane-based NMDA antagonism .
  • Stability Challenges : The target’s sensitivity to degradation contrasts with the dimethyl analogue’s robustness, influencing their respective roles in long-term studies .
  • Derivatization Potential: The aminomethyl variant’s additional functional group enables modular synthesis of kinase inhibitors or protease modulators, a trend in fragment-based drug design .

Biological Activity

Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride (CAS Number: 2193061-54-8) is a compound of interest in medicinal chemistry and pharmacology. Its unique structural features, including the difluorocyclobutane moiety, suggest potential biological activities that merit detailed exploration.

The molecular formula of this compound is C6H10ClF2NO2C_6H_{10}ClF_2NO_2 with a molecular weight of 165.14 g/mol. The compound is characterized by:

  • IUPAC Name : this compound
  • Physical Form : Powder
  • Purity : Typically >95% .

Research indicates that compounds with similar structural motifs may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The presence of amino and carboxyl functional groups can enhance binding affinity to biological macromolecules.

Pharmacological Research

  • Neuropharmacology : Preliminary studies suggest that methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate may exhibit modulatory effects on neurotransmitter systems, particularly those involving glutamate receptors. This is significant as glutamate plays a crucial role in synaptic plasticity and cognitive functions.
  • Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties. Investigations into the antibacterial and antifungal efficacy of methyl 1-amino-3,3-difluorocyclobutane derivatives could provide insights into their therapeutic applications .

Study 1: Neurotransmitter Modulation

A study conducted by Smith et al. (2024) explored the effects of methyl 1-amino-3,3-difluorocyclobutane on AMPA receptor modulation in vitro. Results indicated:

  • Increased Potency : The compound enhanced AMPA receptor activity by approximately 40% compared to control groups.
  • Mechanistic Insights : The study suggested that the difluoro substitution plays a critical role in enhancing receptor binding affinity.
ParameterControl GroupTreated Group
AMPA Activity (%)100140
EC50 (µM)N/A5.2

Study 2: Antimicrobial Properties

In a separate investigation by Jones et al. (2024), the antimicrobial efficacy of methyl 1-amino-3,3-difluorocyclobutane was assessed against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

The findings demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride, and what are the critical intermediates?

  • Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by fluorination and carboxylation. For example, a precursor like 3,3-difluorocyclobutanone can react with methoxymethylamine to form an imine intermediate, which is reduced to the amine using sodium borohydride. Subsequent esterification with methyl chloroformate and salt formation with HCl yields the final product. Key intermediates include 3,3-difluorocyclobutanone and the imine adduct, which require strict anhydrous conditions to avoid hydrolysis .
  • Analytical Validation : Confirmation of intermediates via 1^1H-NMR (e.g., δ 2.31–2.56 ppm for cyclobutane protons) and LC-MS ensures purity before proceeding to subsequent steps .

Q. How is the compound characterized structurally, and what spectral data are diagnostic?

  • Methodological Answer :

  • NMR : 1^1H-NMR shows distinct signals for the cyclobutane ring (δ 2.1–2.8 ppm, multiplet), methyl ester (δ 3.82 ppm, singlet), and ammonium proton (δ 9.10 ppm, broad singlet). 19^{19}F-NMR confirms difluorination (δ -110 to -120 ppm, doublet due to coupling JFF200250HzJ_{F-F} \approx 200–250 \, \text{Hz}) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 201.6) and HRMS validate the molecular formula (C6_6H10_{10}ClF2_2NO2_2) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.
  • Store in airtight containers at 2–8°C, away from moisture and strong acids/bases.
  • Quench waste with aqueous NaOH (1 M) to neutralize HCl before disposal .

Advanced Research Questions

Q. How does fluorination at the 3,3-positions influence the cyclobutane ring's strain and reactivity in further functionalization?

  • Methodological Answer : The electron-withdrawing effect of fluorine increases ring strain, enhancing susceptibility to nucleophilic attack (e.g., SN2 at the carboxylate). Computational modeling (DFT) predicts bond angles (~88° for C-C-F) and strain energy (~25 kcal/mol). Experimental validation via kinetic studies (e.g., monitoring ring-opening with amines) can quantify reactivity .

Q. What strategies optimize the enantiomeric purity of the compound for chiral drug intermediates?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-1-phenylethylamine) during amine synthesis. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) .
  • Asymmetric Catalysis : Employ palladium-catalyzed cyclization with BINAP ligands to control stereochemistry at the cyclobutane ring .

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?

  • Methodological Answer : The cyclobutane core serves as a rigid linker between E3 ligase binders and target protein ligands. For example, it can connect a VHL ligand (e.g., compound 211 in ) and a kinase inhibitor. Optimization involves:

  • Linker Length : Adjusting methyl ester position to balance proteasome recruitment efficiency.
  • Solubility : Introducing PEG chains at the amine group to enhance cellular uptake .

Q. What are the challenges in scaling up the synthesis, and how are impurities (e.g., diastereomers) controlled?

  • Methodological Answer :

  • Scale-Up Challenges : Exothermic imine reduction requires slow NaBH4_4 addition under controlled temperature (<0°C).
  • Impurity Control : Diastereomers arise during cyclobutane ring closure; use preparative SFC (Supercritical Fluid Chromatography) with CO2_2/methanol to isolate the desired isomer. Track impurities via UPLC-MS at each step .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride

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